Cas no 28381-57-9 (methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate)

Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate is a chiral ester derivative featuring a formamido group and a methylsulfanyl side chain. Its stereospecific (2S) configuration makes it valuable in asymmetric synthesis and pharmaceutical intermediates, particularly in peptidomimetics and bioactive molecule development. The methylsulfanyl moiety enhances reactivity in nucleophilic substitutions or oxidation reactions, while the formamido group offers versatility in further functionalization. The ester functionality ensures solubility in organic solvents, facilitating purification and handling. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or prodrugs due to its balanced lipophilicity and structural adaptability. High enantiomeric purity and stability under standard conditions further underscore its utility in research and industrial applications.
methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate structure
28381-57-9 structure
Product Name:methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate
CAS No:28381-57-9
MF:C7H13NO3S
MW:191.248020887375
CID:2929222
PubChem ID:49858229
Update Time:2025-05-22

methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate Chemical and Physical Properties

Names and Identifiers

    • L-Methionine, N-formyl-, methyl ester
    • METHYL(2S)-2-FORMAMIDO-4-(METHYLSULFANYL)BUTANOATE
    • EN300-7393535
    • 28381-57-9
    • 843-832-7
    • METHYL (2S)-2-FORMAMIDO-4-(METHYLSULFANYL)BUTANOATE
    • SCHEMBL12360660
    • methyl (2S)-2-formamido-4-methylsulfanylbutanoate
    • methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate
    • Inchi: 1S/C7H13NO3S/c1-11-7(10)6(8-5-9)3-4-12-2/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1
    • InChI Key: RNIOGTYYPVIKRQ-LURJTMIESA-N
    • SMILES: S(C)CC[C@@H](C(=O)OC)NC=O

Computed Properties

  • Exact Mass: 191.06161445Da
  • Monoisotopic Mass: 191.06161445Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 80.7Ų

methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate Pricemore >>

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Enamine
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1PlusChem
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methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate Related Literature

Additional information on methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate

Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate: A Comprehensive Overview

Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate, identified by the CAS registry number 28381-57-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a formamido group attached to a chiral center and a methylsulfanyl substituent. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The chirality of this compound is a critical feature, as it plays a pivotal role in its biological activity. The (2S) configuration ensures that the molecule interacts specifically with target biomolecules, such as enzymes or receptors, in a stereoselective manner. Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing how the spatial arrangement of atoms can significantly influence pharmacokinetics and efficacy.

Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate has been explored in several research contexts. One notable area is its potential as a precursor in the synthesis of bioactive compounds. The formamido group serves as a versatile building block, enabling the construction of complex molecular architectures. Additionally, the methylsulfanyl group contributes to the molecule's stability and lipophilicity, which are desirable traits in drug candidates.

Recent advancements in synthetic chemistry have led to innovative methods for synthesizing this compound. For instance, researchers have developed enantioselective routes using chiral catalysts to achieve high yields of the (2S) enantiomer. These methods not only enhance the efficiency of production but also align with green chemistry principles by minimizing waste and reducing environmental impact.

In terms of applications, methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate has shown promise in the development of enzyme inhibitors. Its ability to bind to specific active sites makes it a candidate for therapeutic agents targeting diseases such as cancer or neurodegenerative disorders. Furthermore, its role as an intermediate in the synthesis of peptide analogs has expanded its utility in medicinal chemistry.

Another emerging application is in the field of agricultural chemistry, where this compound has been investigated for its potential as a pesticide or fungicide. The methylsulfanyl group contributes to its bioactivity against various pathogens, making it a compelling candidate for sustainable agricultural practices.

Recent studies have also delved into the biodegradation and environmental fate of this compound. Understanding its persistence and transformation pathways is crucial for assessing its ecological impact and ensuring safe use in commercial products.

In conclusion, methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methods and biological applications, positions it as a key molecule for future research and development.

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